molecular formula C13H12F2O2 B6239014 2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-01-5

2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6239014
CAS No.: 2381248-01-5
M. Wt: 238.2
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Description

2,2-difluoro-3-(4-methylphenyl)bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3-(4-methylphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the fluorination of a bicyclo[11The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

2381248-01-5

Molecular Formula

C13H12F2O2

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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